Benzo[c]thiophen-1(3H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-2-benzothiophen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBUSDEHNCUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355890 | |
| Record name | Benzo[c]thiophen-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-57-6 | |
| Record name | Benzo[c]thiophen-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[c]thiophen-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Organic Chemistry and Chemical Synthesis
The benzo[c]thiophen-1(3H)-one framework is a cornerstone in synthetic organic chemistry, primarily utilized as a precursor for constructing more complex molecular architectures. Its chemical reactivity allows for various transformations, making it a valuable intermediate in the synthesis of a range of heterocyclic systems.
One of the key synthetic routes to this compound derivatives involves the hydrolysis of corresponding imines. For instance, 1(3H)-iminobenzo[c]thiophene derivatives can be hydrolyzed under acidic conditions to yield this compound derivatives in good yields. clockss.orgresearchgate.net This method provides a reliable pathway to access this core structure. Another approach involves the acid-mediated cyclization of N-substituted 2-[aryl(methoxy)methyl]benzothioamides, which first yield N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines that can be subsequently converted. researchgate.net
Furthermore, the thionation of this compound, replacing the oxygen atom with a sulfur atom, leads to the formation of benzo[c]thiophen-1(3H)-thione (DPTTO). rsc.org This transformation highlights the scaffold's utility in creating novel thiocarbonyl materials. Microwave-assisted tandem thionation and S-cyclization processes starting from 2-alkynylbenzoic acids have also been developed to produce benzo[c]thiophene-1(3H)-thione derivatives efficiently. unime.it The reaction of 1,4-bis(tert-butylthio)-3,6-diphenylthieno[3,4-c]thiophene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also lead to a benzo[c]thiophene (B1209120) derivative through a desulfurization process. acs.org
The versatility of the this compound scaffold is further demonstrated by its role as a precursor to other heterocyclic systems. For example, it has been used in the synthesis of this compound-7-carboxylic acid through the dehydration and aromatization of a cycloadduct. researchgate.net
Overview of Structural Classes and Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing the benzo[c]thiophene system often rely on robust, well-understood reactions involving readily available starting materials.
A direct and established method for creating the benzo[c]thiophene skeleton involves the reaction of phthaloyl chloride with a sulfur source like sodium sulfide (B99878). This reaction proceeds through a nucleophilic substitution and subsequent cyclization mechanism. The sulfide ion (S²⁻) attacks the electrophilic carbonyl carbons of the phthaloyl chloride, displacing the chloride ions. This is followed by an intramolecular cyclization to form the fused thiophene (B33073) ring, yielding the target compound. benchchem.com The reaction is typically carried out in a polar aprotic solvent under reflux conditions to drive the reaction to completion. benchchem.com
Table 1: Key Steps in Synthesis from Phthaloyl Chloride
| Step | Description |
|---|---|
| Nucleophilic Attack | The sulfide ion (S²⁻) acts as a nucleophile, attacking the carbonyl carbons of phthaloyl chloride and displacing the chloride ions. |
| Cyclization | An intramolecular reaction occurs, leading to the formation of the thiophene ring fused to the benzene (B151609) moiety. benchchem.com |
Thiosulfate (B1220275) can be employed as a sulfur transfer agent in an annulation reaction to form derivatives of the benzo[c]thiophene system. In this approach, dialkyl α,α′-dibromo-1,2-benzenediacetates are reacted with tetraethylammonium (B1195904) thiosulfate. This process yields benzo[c]thiophene-1,3-dicarboxylates, which are valuable intermediates for further functionalization. benchchem.com The reaction typically achieves yields in the range of 61–63%. benchchem.com A critical aspect of this method is the need for strictly anhydrous conditions and an inert atmosphere to prevent the formation of unwanted side products. benchchem.com In a related application of thiosulfate chemistry, sodium thiosulfate can be reacted with organic anhydrides to generate acyl-Bunte salts, which are versatile intermediates in the synthesis of various sulfur-containing compounds. acs.org
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzo[c]thiophene ring system, often employing transition metal catalysis and advanced energy sources to improve yields and selectivity.
Table 2: Components of Rhodium-Catalyzed Annulation
| Component | Role | Example |
|---|---|---|
| Substrate 1 | Provides the thiophene and directing group. | Thiophen-2-carboxamides nih.gov |
| Substrate 2 | Annulation partner to form the benzene ring. | Alkynes nih.gov |
| Catalyst | Facilitates C-H activation and cyclization. | Rhodium (Rh) complex nih.gov |
| Oxidant | Regenerates the active catalyst. | Copper (Cu) salt nih.gov |
This compound and its derivatives can be constructed through multi-step sequences starting from various precursors. One such route begins with 2-(chloromethyl)phenyl bromides. researchgate.net The synthesis proceeds through the following key transformations:
Lithiation and Aldehyde Addition: The starting bromide is treated with butyllithium (B86547) to generate a 2-(chloromethyl)phenyllithium species. This organolithium reagent then reacts with an aromatic aldehyde to form a diarylmethanol derivative. researchgate.net
Oxidation: The resulting alcohol is oxidized to the corresponding aryl[(2-chloromethyl)phenyl]methanone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). researchgate.net
Cyclization and Thionation: The ketone is then treated with sodium hydrogensulfide (NaSH), which displaces the chloride and attacks the carbonyl group, leading to the formation of a 1-aryl-1,3-dihydrobenzo[c]thiophen-1-ol. researchgate.net
Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol, typically using a catalytic amount of p-toluenesulfonic acid, to yield the target 1-arylbenzo[c]thiophene. researchgate.net
This sequence exemplifies how the benzo[c]thiophene core can be built through a series of fundamental organic reactions, including condensation and alkylation. ontosight.ai
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, and it has been successfully applied to the synthesis of benzo[c]thiophene derivatives. nih.gov A notable example is the tandem thionation and S-cyclization of 2-alkynylbenzoic acids. rsc.orgunime.it In this one-pot process, the starting acid is treated with Lawesson's reagent, a well-known thionating agent, in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org The reaction is carried out under microwave irradiation, typically at 100 °C, which significantly reduces the reaction time to around one hour. rsc.orgunime.it
The process first involves the thionation of the carboxylic acid to form a 2-alkynylbenzodithioic acid intermediate in situ. unime.it This intermediate then undergoes an intramolecular S-cyclization. unime.it Interestingly, the regiochemical outcome of the cyclization depends on the substituent on the alkyne. unime.it
5-exo-dig Cyclization: When the alkyne bears an aryl substituent, the reaction proceeds via a 5-exo-dig pathway to selectively yield (Z)-benzo[c]thiophene-1(3H)-thiones. unime.it
6-endo-dig Cyclization: Conversely, if the alkyne has an alkyl or electron-rich aryl substituent, a 6-endo-dig cyclization is favored, leading to the formation of isomeric 1H-isothiochromene-1-thiones. unime.it
This method provides a rapid and selective route to benzo[c]thiophene-1(3H)-thiones, which are the thione analogues of this compound, in high to excellent yields. rsc.orgunime.it
Table 3: Microwave-Assisted Synthesis Parameters
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 2-Alkynylbenzoic acids | rsc.orgunime.it |
| Reagent | Lawesson's reagent (1 equivalent) | rsc.orgunime.it |
| Energy Source | Microwave (MW) irradiation (300 W) | rsc.orgunime.it |
| Temperature | 100 °C | rsc.orgunime.it |
| Reaction Time | 1 hour | rsc.orgunime.it |
| Solvent | Dichloromethane (CH₂Cl₂) | rsc.org |
Synthesis of Benzo[c]thiophen-1(3H)-imine Derivatives
Benzo[c]thiophen-1(3H)-imine derivatives are key intermediates that can be hydrolyzed to the corresponding benzo[c]thiophen-1(3H)-ones. clockss.org Several methods have been established for the synthesis of these imine derivatives.
Methanesulfonyl Chloride-Mediated Cyclization of 2-(1-Hydroxyalkyl)benzothioamides
A notable method for the synthesis of 3,N-disubstituted (Z)-benzo[c]thiophen-1(3H)-imines involves the cyclization of 2-(1-hydroxyalkyl)benzothioamides. semanticscholar.orgresearchgate.net This process begins with the generation of N-alkyl-2,N-dilithiobenzothioamides by treating N-alkylbenzothioamides with two equivalents of butyllithium. The subsequent reaction of these dilithiated species with aldehydes yields 2-(1-hydroxyalkyl)benzothioamides. semanticscholar.orgresearchgate.net
These precursor hydroxy thioamides then undergo a cyclization reaction when treated with methanesulfonyl chloride in the presence of triethylamine. semanticscholar.orgresearchgate.netbenchchem.com This step proceeds stereospecifically, yielding the (Z)-isomer of the benzo[c]thiophen-1(3H)-imine as the exclusive product. semanticscholar.org The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at 0 °C and proceeds rapidly and cleanly. semanticscholar.org This methodology provides a reliable route to these imine derivatives, which are otherwise challenging to prepare. semanticscholar.org
Acid-Mediated Cyclization of 2-Lithio-N,N-dimethylbenzamides with Isothiocyanates
Another effective strategy for preparing benzo[c]thiophen-1(3H)-imine derivatives is through an acid-mediated cyclization. This two-step sequence starts with the reaction of 2-lithio-N,N-dimethylbenzamides, generated from the corresponding 2-bromo-N,N-dimethylbenzamides and butyllithium, with various isothiocyanates. researchgate.net This initial step produces N,N-dimethyl-2-(thiocarbamoyl)benzamides. researchgate.net
These intermediates are then subjected to treatment with p-toluenesulfonic acid monohydrate, which facilitates a chemo- and stereoselective cyclization to afford 3-(Z)-(aryl(or alkyl)imino)benzo[c]thiophen-1(3H)-ones. researchgate.net A similar acid-mediated cyclization using concentrated hydrobromic acid is employed in the reaction of N-substituted 2-[aryl(methoxy)methyl]benzothioamides, which are formed from the reaction of 1-[aryl(methoxy)methyl]-2-lithiobenzenes with isothiocyanates, to yield N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines. researchgate.net
Hydriodic Acid-Mediated Intramolecular Cyclization of 2-(Vinyl)thiobenzamide Derivatives
The intramolecular cyclization of secondary 2-(vinyl)thiobenzamide derivatives provides a direct route to 1(3H)-iminobenzo[c]thiophene derivatives. clockss.orgresearchgate.net These starting materials are readily prepared by the reaction of 2-lithiostyrene derivatives with a variety of isothiocyanates. clockss.orgresearchgate.net
The cyclization is efficiently mediated by concentrated hydriodic acid in acetonitrile, typically at 0 °C. clockss.org This method has been shown to be effective for a range of 2-(vinyl)thiobenzamide derivatives, affording the corresponding iminobenzo[c]thiophenes in fair to good yields. clockss.org Notably, even derivatives with a methyl substituent at the β-position of the vinyl group undergo this cyclization successfully. clockss.org The resulting imines can then be hydrolyzed under acidic conditions to furnish the desired this compound derivatives in good yields. clockss.org
Directed Functionalization during Synthesis
The ability to introduce specific functional groups at desired positions of the this compound core is crucial for tailoring its properties. This is often achieved through directed functionalization strategies employed during the synthesis.
Regioselective and Stereoselective Synthetic Pathways
Many of the synthetic methodologies for this compound and its imine precursors exhibit high levels of regioselectivity and stereoselectivity.
For instance, the methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides consistently produces the (Z)-isomer of the 3,N-disubstituted benzo[c]thiophen-1(3H)-imines. semanticscholar.orgresearchgate.net This stereochemical outcome is a key feature of this synthetic route.
Similarly, the acid-mediated cyclization of N,N-dimethyl-2-(thiocarbamoyl)benzamides proceeds in a chemo- and stereoselective manner to give the (Z)-imino products. researchgate.net The reaction of 1-[aryl(methoxy)methyl]-2-lithiobenzenes with isothiocyanates followed by acid-mediated cyclization also yields N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines with high stereoselectivity. researchgate.net
Rhodium(III)-catalyzed dehydrogenative annulation of thiophene-2-carboxamides with alkynes provides a regioselective route to multiply substituted benzo[c]thiophenes. nih.gov Furthermore, a redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides has been developed for the regio- and stereoselective synthesis of hexahydrobenzo[c]phenanthridine alkaloids, showcasing the power of directed C-H activation in complex molecule synthesis. acs.org
Introduction of Specific Substituents
The introduction of specific substituents, such as (diethylamino)methyl, (dimethylamino)methyl, (dipropylamino)methyl, phenyl, and methoxy (B1213986) groups, can be achieved by selecting appropriately substituted starting materials or by subsequent modification of the this compound core.
For example, this compound derivatives with a 3-((dimethylamino)methyl) group have been synthesized and investigated for their potential therapeutic applications. ontosight.ai The synthesis of these compounds typically involves multi-step reactions, including the introduction of the desired functional groups through substitution reactions. ontosight.ai The presence of substituents like a phenylmethoxy group at the 6-position has also been explored. ontosight.ai
The synthesis of 3-phenyl-substituted this compound derivatives has been achieved through the hydrolysis of the corresponding imines, which are prepared from precursors containing a phenyl group. clockss.org Similarly, the incorporation of methoxy groups on the benzene ring of the this compound scaffold can be accomplished by using starting materials that already bear these substituents. clockss.orgnih.gov For instance, 5-methoxy-substituted derivatives have been prepared via the hydriodic acid-mediated cyclization of the corresponding methoxy-substituted 2-(vinyl)thiobenzamide. clockss.org
Post-Synthetic Modifications and Derivatization
The this compound scaffold serves as a versatile platform for a variety of post-synthetic modifications and derivatizations. These transformations enable the synthesis of related sulfur-containing heterocycles, such as the corresponding thione, and provide pathways to more complex molecular architectures, including diaryl-substituted benzo[c]thiophenes and extended thienothiophene conjugated systems. Key strategic approaches include thionation of the carbonyl group, hydrolysis of imine precursors, and a series of ring-opening and cyclization reactions.
Thionation Reactions for Benzo[c]thiophen-1(3H)-thione Synthesis
The conversion of the carbonyl group in this compound and its precursors to a thiocarbonyl group is a fundamental post-synthetic modification, yielding benzo[c]thiophen-1(3H)-thione derivatives. These thiones are valuable intermediates in organic synthesis and materials science. Lawesson's reagent [2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiaphosphetane-2,4-disulfide] is a premier agent for this transformation. researchgate.netmdpi.com
A notable one-pot method involves the tandem thionation and S-cyclization of 2-alkynylbenzoic acids. unime.it This process, facilitated by microwave irradiation, uses Lawesson's reagent not only to convert the carboxylic acid to a dithioic acid intermediate but also to promote the subsequent intramolecular cyclization. unime.itresearchgate.net The reaction of a 2-alkynylbenzoic acid with one equivalent of Lawesson's reagent in dichloromethane (CH2Cl2) at 100°C under microwave irradiation for one hour selectively produces (Z)-3-benzylidenebenzo[c]thiophene-1(3H)-thione derivatives in high to excellent yields. unime.it This microwave-assisted approach is significantly more efficient than conventional heating methods, which result in low yields and substrate decomposition. unime.it
The mechanism involves the initial thionation of the benzoic acid to a 2-alkynylbenzodithioic acid intermediate, which then undergoes a regioselective 5-exo-dig cyclization to furnish the benzo[c]thiophenethione product. unime.it The regioselectivity of the cyclization depends on the substituent at the distal position of the carbon-carbon triple bond. unime.itresearchgate.net
| Substrate (2-Alkynylbenzoic Acid) | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-(2-Phenylethynyl)benzoic acid | Lawesson's Reagent (1 equiv) | MW, 100°C, 1 h, CH2Cl2 | (Z)-3-Benzylidenebenzo[c]thiophene-1(3H)-thione | 90 | unime.it |
| 2-(2-(p-Tolyl)ethynyl)benzoic acid | Lawesson's Reagent (1 equiv) | MW, 100°C, 1 h, CH2Cl2 | (Z)-3-(4-Methylbenzylidene)benzo[c]thiophene-1(3H)-thione | 88 | unime.it |
| 2-(2-(4-Methoxyphenyl)ethynyl)benzoic acid | Lawesson's Reagent (1 equiv) | MW, 100°C, 1 h, CH2Cl2 | (Z)-3-(4-Methoxybenzylidene)benzo[c]thiophene-1(3H)-thione | 92 | unime.it |
| 2-(2-(4-Chlorophenyl)ethynyl)benzoic acid | Lawesson's Reagent (1 equiv) | MW, 100°C, 1 h, CH2Cl2 | (Z)-3-(4-Chlorobenzylidene)benzo[c]thiophene-1(3H)-thione | 95 | unime.it |
Table 1: Synthesis of Benzo[c]thiophen-1(3H)-thione Derivatives via Microwave-Assisted Tandem Thionation-Cyclization.
Acidic Hydrolysis of Benzo[c]thiophen-1(3H)-imine Derivatives to this compound
A common and effective strategy for synthesizing benzo[c]thiophen-1(3H)-ones involves the acidic hydrolysis of the corresponding benzo[c]thiophen-1(3H)-imine precursors. clockss.org This method is often the final step in a multi-step sequence that constructs the core heterocyclic ring system as an imine. The imine functionality serves as a stable protecting group or a synthetic equivalent of the ketone, which can be readily deprotected under acidic conditions. researchgate.netthieme-connect.de
One such synthetic route begins with secondary 2-(vinyl)thiobenzamide derivatives. These precursors undergo an efficient intramolecular cyclization when treated with concentrated hydriodic acid (HI) in acetonitrile, producing 1(3H)-iminobenzo[c]thiophene derivatives in fair to good yields. researchgate.netclockss.org The subsequent hydrolysis of these imines to the desired this compound derivatives is typically achieved in good yields by treatment with an acid. researchgate.netclockss.org
Similarly, N-substituted 3-alkoxybenzo[c]thiophen-1(3H)-imines, prepared from the reaction of 1-bromo-2-(dialkoxymethyl)benzenes with isothiocyanates followed by acid-catalyzed cyclization, can be hydrolyzed to furnish 3-alkoxybenzo[c]thiophen-1(3H)-ones. researchgate.net The hydrolysis step proceeds cleanly and provides the target ketone products, demonstrating the utility of the imine as a key intermediate.
Table 2: Synthesis of this compound via Hydrolysis of Imine Derivatives.
Ring Opening of Lactones and Subsequent Thionation for 1,3-Diarylbenzo[c]thiophenes
The synthesis of highly substituted 1,3-diarylbenzo[c]thiophenes can be achieved from phthalides (lactone analogs of this compound) through a sequence involving nucleophilic ring-opening followed by thionation and intramolecular cyclization. rsc.org This strategy allows for the introduction of diverse aryl substituents at the 1- and 3-positions of the benzo[c]thiophene core.
The process commences with a 3-arylphthalide, which undergoes a ring-opening reaction upon treatment with an aryl Grignard reagent (ArMgBr). rsc.org This step generates a keto-alcohol intermediate. Subsequent treatment of this intermediate with Lawesson's reagent initiates a tandem reaction sequence. rsc.org The Lawesson's reagent facilitates both the thionation of the ketone and the dehydration/cyclization of the tertiary alcohol, leading directly to the formation of the 1,3-diarylbenzo[c]thiophene product. This methodology has been successfully applied to prepare various 1,3-diarylbenzo[c]thiophenes and has been extended to the synthesis of 3,3′-diaryl-1,1′-bibenzo[c]thiophenes from diphthalide precursors. rsc.org
Cyclization Reactions for Thienothiophene Conjugated Analogs
Thienothiophenes, which feature two fused thiophene rings, are an important class of compounds with applications in organic electronics and materials science. mdpi.comsemanticscholar.org Synthetic strategies to access these conjugated analogs often involve building a second thiophene ring onto an existing one.
A highly efficient, step-economic protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes involves a cascade cyclization of alkynyl diol derivatives. nih.govmdpi.comresearchgate.net In this method, an alkynyl diol is treated with sodium thiosulfate (Na2S2O3) and iodine (I2) in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. mdpi.com This one-pot reaction proceeds via a bisulfur cyclization, affording the thieno[3,2-b]thiophene (B52689) core in moderate to good yields. researchgate.net The reaction tolerates a variety of alkyl and aryl substituents on the starting alkynyl diol, allowing for the synthesis of a library of diversely functionalized thienothiophene derivatives. mdpi.com The proposed mechanism involves the in-situ generation of a sulfurating agent from the reaction of sodium thiosulfate and iodine, which then engages in a cascade cyclization with the diol. mdpi.comresearchgate.net This approach represents a powerful method for creating extended conjugated systems based on the thiophene motif. mdpi.com
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2,5-Dimethylhex-3-yne-2,5-diol | Na2S2O3, I2 | NMP, 140 °C, 8 h | 3,6-Dimethylthieno[3,2-b]thiophene | 81 | mdpi.com |
| 1,4-Diphenylbut-2-yne-1,4-diol | Na2S2O3, I2 | NMP, 140 °C, 8 h | 3,6-Diphenylthieno[3,2-b]thiophene | 68 | mdpi.com |
| 1-(Thiophen-2-yl)but-2-yne-1,4-diol | Na2S2O3, I2 | NMP, 140 °C, 8 h | 3-(Thiophen-2-yl)thieno[3,2-b]thiophene | 71 | mdpi.com |
Table 3: Synthesis of Thieno[3,2-b]thiophene Analogs via Cascade Cyclization.
Chemical Reactivity and Transformation Mechanisms
Cyclization Reaction Mechanisms
The formation of the benzo[c]thiophene (B1209120) core, including the specific Benzo[c]thiophen-1(3H)-one framework, can be achieved through various intramolecular cyclization strategies. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond on a suitably substituted benzene (B151609) precursor.
One prominent strategy involves the cyclization of 2-alkynylbenzoic acids. Research has demonstrated that the reaction of 2-alkynylbenzoic acids with Lawesson's reagent can lead to a dithionation-cycloisomerization process, yielding benzo[c]thiophene-1(3H)-thiones. researchgate.net This reaction provides a direct route to a closely related analog of the target compound. The thione can subsequently be converted to the corresponding ketone, this compound.
Another fundamental approach starts from 1,2-disubstituted benzenes. For instance, the reaction of 1,2-bis(halomethyl)benzene with a sulfide (B99878) source like sodium sulfide produces 1,3-dihydrobenzo[c]thiophene. chemicalbook.com This saturated precursor can then be selectively oxidized at the benzylic position to introduce the carbonyl group, yielding this compound.
While the above methods lead to the benzo[c] framework, it is important to note that a vast body of literature focuses on the synthesis of the more stable benzo[b]thiophene isomer. These often involve electrophilic cyclizations of precursors like o-alkynyl thioanisoles, which proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net For example, the reaction of 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene with iodine prompts an electrophilic cyclization to form a polycyclic system containing a benzo[b]thiophene moiety. researchgate.net Similarly, intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles provides another pathway to 2,3-substituted benzo[b]thiophenes. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by distinct nucleophilic and electrophilic sites. The compound's reactivity can be compared to that of phthalides, its oxygen analogs, which are known to undergo a variety of chemical transformations including oxidation, reduction, and addition reactions. nih.gov
Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C1). This thiolactone moiety can undergo reactions typical of esters, such as hydrolysis, aminolysis, or reduction. Strong nucleophiles can open the heterocyclic ring. Furthermore, the methylene (B1212753) protons at the C3 position are acidic due to their position adjacent to both the sulfur atom and the benzene ring. This allows for deprotonation by a suitable base to form a carbanion. This C3-anion is a potent nucleophile and can react with various electrophiles, such as aldehydes or imines, enabling the synthesis of 3-substituted derivatives. This reactivity pattern is well-documented for the analogous 3-sulfonylphthalide, which readily reacts with different acceptors. researchgate.net
Electrophilic Reactivity: The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). The directing effects of the fused thiolactone ring will determine the position of substitution. In the related benzo[b]thiophene system, electrophilic attack occurs preferentially at the C3 (β) position. researchgate.netchemicalbook.com For this compound, theoretical considerations suggest that electrophilic substitution will occur on the benzene ring, likely at the C5 or C7 positions, which are para and ortho, respectively, to the electron-donating sulfur atom, although the thiolactone group as a whole is deactivating.
The broader class of thiophene (B33073) derivatives is known to undergo nucleophilic aromatic substitution (SNAr) more readily than their benzene counterparts, especially when activated by electron-withdrawing groups. nih.gov This is due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. nih.gov
Palladium-Catalyzed Cross-Coupling and Oxidative Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific applications to this compound are not extensively documented, the reactivity of the broader benzothiophene (B83047) family, particularly the benzo[b] isomer, has been widely explored in this context. The following sections detail important palladium-catalyzed transformations on related scaffolds, as specified in the outline.
A notable palladium-catalyzed transformation is the C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides. researchgate.net This reaction, a type of oxidative Heck reaction, directly couples the C2 position of the benzothiophene dioxide core with various alkenes, such as styrenes and acrylates. researchgate.netnih.gov The transformation is significant as it provides a direct method for C-H functionalization at the C2 position, which is typically less reactive in standard electrophilic substitutions for this scaffold.
The reaction is generally catalyzed by a Pd(II) salt, such as Pd(OAc)₂, in the presence of an oxidant, often a silver salt like AgOPiv or AgOAc. researchgate.netnih.gov The presence of an additive like pivalic acid (PivOH) is also crucial for achieving high yields. nih.gov A plausible mechanism involves an initial C-H activation step at the C2 position by the Pd(II) catalyst to form a palladacycle intermediate. This is followed by coordination of the alkene, migratory insertion into the Pd-C bond, and subsequent β-hydride elimination to release the C2-alkenylated product and a Pd(0) species. The oxidant then regenerates the active Pd(II) catalyst to complete the catalytic cycle. nih.gov This protocol demonstrates broad functional group tolerance and provides a valuable route to π-conjugated fluorescent molecules. researchgate.netacs.org
| Entry | Benzo[b]thiophene 1,1-Dioxide Substrate (1) | Alkene Substrate (2) | Catalyst/Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Methyl (1c) | Styrene | Pd(OAc)₂/AgOPiv | THF | 80 | 83 |
| 2 | 6-Methyl (1d) | Styrene | Pd(OAc)₂/AgOPiv | THF | 80 | 78 |
| 3 | 5-(tert-Butyl) (1f) | Styrene | Pd(OAc)₂/AgOPiv | THF | 80 | 70 |
| 4 | Unsubstituted (1a) | 4-Methylstyrene | Pd(OAc)₂/AgOPiv | THF | 80 | 86 |
| 5 | Unsubstituted (1a) | Ethyl acrylate | Pd(OAc)₂/AgOPiv | THF | 80 | 75 |
Table 1: Selected examples of the Pd-catalyzed C2-selective oxidative olefination of Benzo[b]thiophene 1,1-dioxides. Data sourced from research findings. researchgate.net
Direct C-H bond activation is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. In the context of benzothiophenes, significant progress has been made, primarily focusing on the benzo[b] isomer.
Palladium-catalyzed direct arylation reactions have been developed to functionalize both the C2 and C3 positions of the thiophene ring. acs.orgdntb.gov.ua For instance, a novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids proceeds via C-H activation at the C2 position. acs.org This method utilizes Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant. acs.org
Another innovative approach enables the near-room-temperature α-arylation (C2-arylation) of benzo[b]thiophenes using a dual catalytic system involving Ag(I) and Pd. chemicalbook.com Mechanistic studies suggest that Ag(I) is responsible for a selective C2–H activation, after which transmetalation to palladium occurs, followed by reductive elimination to form the C-C bond. chemicalbook.com This strategy circumvents the typical regioselectivity issues and allows for very low palladium catalyst loadings. chemicalbook.com
Furthermore, regioselective β-arylation (C3-arylation) of benzo[b]thiophenes has also been achieved at room temperature. acs.org Kinetic studies of this transformation provided the first experimental evidence supporting a Heck-type pathway for the C-H arylation of heteroarenes, involving carbopalladation onto the C2–C3 double bond. acs.org
Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer exceptional efficiency in building molecular complexity. Several such processes have been developed for the synthesis of functionalized benzothiophenes.
An extraordinary example is a one-step reaction involving 1,3-diketones and 2,2′-dithiodibenzoylchloride that can form up to six chemical bonds in a single operation. chemicalbook.com This unprecedented tandem process yields highly functionalized benzothiophenes that incorporate spiroketal, lactone, carbonyl, hydroxyl, and carboxylic acid functionalities. nih.govchemicalbook.com The reaction proceeds through a sequence of steps including C-acylation, S-acylation, intramolecular aldol (B89426) reaction, ketalization, and lactonization, showcasing a remarkable cascade of reactivity from simple starting materials. nih.gov
Other cascade processes for benzothiophene synthesis include iodine-catalyzed reactions of thiophenols with alkynes under metal-free conditions, which proceed via an intermolecular oxidative cyclization. Additionally, palladium-catalyzed oxidative cyclization-alkoxycarbonylation sequences have been developed for the synthesis of benzothiophene-3-carboxylic esters from (2-alkynyl)phenyl)sulfanes under aerobic conditions. acs.org These reactions demonstrate the power of designing sequential transformations to rapidly access complex heterocyclic structures.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Benzo[c]thiophen-1(3H)-one and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of the this compound scaffold. In ¹H NMR, the chemical shifts of the protons provide insights into their local electronic environment. For instance, the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group typically appear as a singlet in the aliphatic region of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit characteristic multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. researchgate.netnih.govresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the lactone ring is a key diagnostic signal, typically appearing significantly downfield around 170 ppm due to the deshielding effect of the oxygen atom. The chemical shifts of the aromatic carbons further confirm the fused ring structure. For derivatives of this compound, the chemical shifts of both proton and carbon nuclei will be influenced by the nature and position of the substituents. ontosight.ai
Table 1: Representative NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (Z)-3-benzylidenebenzo[c]thiophene-1(3H)-thione | 9.00 (s, 1H), 7.90-7.20 (m, 9H) | Not specified | unime.it |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 7.73 (d, 1H), 7.63 (d, 1H), 7.49-7.44 (m, 1H), 7.39-7.34 (m, 1H), 5.80 (s, 2H), 3.89 (s, 3H) | 165.9, 148.5, 140.0, 131.3, 128.2, 123.9, 123.4, 121.2, 99.0, 51.5 | nih.gov |
Two-Dimensional (2D) NMR Techniques
To unambiguously assign all proton and carbon signals, especially in complex substituted derivatives, two-dimensional (2D) NMR techniques are employed. researchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.comnih.gov These techniques collectively provide a detailed connectivity map of the molecule, confirming the structural assignments made from 1D NMR data. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. ontosight.ai High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. beilstein-journals.org
Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. For benzo[b]thiophene derivatives, characteristic fragmentation patterns include the loss of carbon monoxide (CO) or sulfur (S) from the molecular ion. nih.gov The analysis of these fragmentation patterns helps to confirm the presence of the thiophene (B33073) and lactone moieties within the structure. nih.govaip.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure. A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, which typically appears in the region of 1680–1720 cm⁻¹. beilstein-journals.org The spectra also display characteristic bands for the aromatic C-H and C=C stretching vibrations of the benzene ring. mdpi.combeilstein-journals.org
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
|---|---|---|---|
| (Z)-N-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)acetamide | 1705 (amide), 1663 (thiophene) | 7.92-9.02 (methine proton signals in ¹H NMR) | beilstein-journals.orgbeilstein-journals.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The UV-Vis absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light. The position and intensity of the absorption bands are characteristic of the conjugated π-system of the benzo[c]thiophene (B1209120) core. beilstein-journals.orgresearchgate.net
Some derivatives of this compound exhibit fluorescence, meaning they emit light after being excited by UV or visible light. rsc.org The fluorescence emission spectrum provides information about the excited state of the molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. beilstein-journals.orgnih.gov The absorption and emission properties of these compounds can be tuned by introducing different substituents onto the benzo[c]thiophene scaffold, which can have implications for their potential applications in materials science. acs.orgacs.org
Table 3: Photophysical Data for Benzo[c]thiophene Derivatives
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λfl, nm) | Solvent | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene | >250 | Emissive | Hexanes | researchgate.net |
| 4,4′-bibenzo[c]thiophene (BBT-1) | ~360 | ~450 | Toluene | rsc.org |
| 1,1′-Si-4,4′-BBT (BBT-2) | ~360 | ~450 | Toluene | rsc.org |
| 1,1′,3,3′-Si-4,4′-BBT (BBT-3) | ~360 | ~450 | Toluene | rsc.org |
Surface and Elemental Analysis Techniques
Advanced surface and elemental analysis techniques are crucial for characterizing the elemental composition and surface chemistry of "this compound". These methods provide fundamental data on the elemental makeup and the chemical states of those elements at the material's surface, which are critical for understanding its properties and potential applications.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comajol.info XPS is a powerful tool for analyzing the surface of materials, typically probing the top 1 to 10 nanometers. ajol.info The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. researchgate.net
In the context of "this compound", which is also referred to as DPTO, ex situ XPS has been employed to investigate the lithiation process when the material is used as an organic cathode in lithium-ion batteries. Current time information in Bangalore, IN. A study by Zhang et al. utilized XPS to analyze the changes in the chemical environment of the sulfur and oxygen atoms upon electrochemical cycling. Current time information in Bangalore, IN. By comparing the XPS spectra of "this compound" before and after lithiation, researchers can elucidate the reaction mechanisms occurring at the electrode surface. Current time information in Bangalore, IN. This analysis is critical for understanding the performance and stability of battery materials. Current time information in Bangalore, IN. The binding energies of the core level electrons provide information about the oxidation state and local chemical environment of the constituent elements. ontosight.ai
The table below summarizes the key applications of XPS in the study of "this compound" based on available research.
| Application of XPS to this compound | Research Focus | Reference |
| Investigation of Lithiation Mechanism | Analysis of the chemical state changes of sulfur and oxygen atoms during the electrochemical process in lithium-ion batteries. | Current time information in Bangalore, IN. |
| Surface Characterization | Elucidation of the surface chemistry and elemental composition of the compound when used as an electrode material. | Current time information in Bangalore, IN. |
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. For organic compounds like "this compound", this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The oxygen content is often determined by difference. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
While specific experimental elemental analysis data for "this compound" is not detailed in the surveyed literature, the theoretical elemental composition can be calculated from its molecular formula, C₈H₆OS. This provides a benchmark for the expected results from an experimental analysis. The theoretical percentages are essential for verifying the purity and identity of the compound after synthesis.
The theoretical elemental composition of "this compound" is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 63.97 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.03 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.65 |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.35 |
| Total | 150.21 | 100.00 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of thiophene-based compounds. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, reactivity, and spectroscopic properties of molecules like Benzo[c]thiophen-1(3H)-one. Calculations are often performed using functionals like B3LYP combined with various basis sets. researchgate.net
The electronic properties of a molecule are fundamentally governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining chemical reactivity and electronic behavior. wikipedia.orgimperial.ac.uk
In a comparative DFT study, the electronic properties of this compound (referred to as DPTO) were analyzed alongside its thionated counterpart, Benzo[c]thiophen-1(3H)-thione (DPTTO). rsc.org The calculations revealed the HOMO and LUMO energy levels, the difference between which (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. mdpi.com Studies on related quinoidal oligothiophenes have also shown that the incorporation of a benzo[c]thiophene (B1209120) unit significantly influences the HOMO and LUMO energy levels. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| This compound (DPTO) | -7.06 | -1.28 | 5.78 | rsc.org |
| Benzo[c]thiophen-1(3H)-thione (DPTTO) | -6.42 | -2.02 | 4.40 | rsc.org |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and intermediates and to calculate activation energy barriers. This provides a detailed understanding of reaction mechanisms. For instance, in the synthesis of related benzo[b]thiophene dioxides, DFT calculations were used to propose a plausible reaction mechanism. semanticscholar.org The study showed that the reaction proceeds through a sulfonyl radical addition to an alkyne, followed by intramolecular cyclization. The calculated free energy barrier for this process was found to be relatively low, which is consistent with experimental observations. semanticscholar.org
Similarly, mechanistic studies on the C–H functionalization of benzo[b]thiophenes have considered several potential pathways, including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type process. nih.gov Computational modeling helps to determine the most energetically favorable pathway, thereby elucidating the underlying mechanism of these important synthetic transformations.
DFT can be used to predict various spectroscopic properties, including vibrational frequencies (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.net Theoretical calculations of the vibrational spectra can aid in the assignment of experimental IR bands to specific functional group vibrations. researchgate.netmdpi.com Likewise, predicted ¹H and ¹³C NMR chemical shifts, when compared to experimental data, serve as a powerful tool for structural confirmation. sci-hub.se The accuracy of these predictions relies on the chosen level of theory (functional and basis set) and the modeling of environmental effects, such as solvents. researchgate.net
| Spectroscopic Data | Theoretical Value (Calculated) | Experimental Value (Measured) | Purpose of Comparison |
|---|---|---|---|
| FTIR Wavenumber (cm⁻¹) | Calculated vibrational frequencies | Measured absorption bands | Assignment of functional groups |
| NMR Chemical Shift (ppm) | Calculated chemical shifts (¹H, ¹³C) | Measured resonance signals | Structural elucidation and confirmation |
| UV-Vis λmax (nm) | Calculated electronic transition energies | Measured absorption maxima | Analysis of electronic structure |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and the stability of molecular complexes over time. nih.gov These techniques are particularly valuable in medicinal chemistry for studying how a ligand interacts with its biological target. For derivatives of the related benzo[b]thiophene scaffold, MD simulations have been used to investigate the stability of ligand-receptor complexes. upstate.edu These simulations can reveal crucial information about the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site of a protein, which helps to rationalize the observed binding affinity. upstate.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a correlation with an observed activity, such as inhibitory potency. nih.govchemisgroup.us While specific QSAR studies focused solely on this compound are not prominent, the methodology is widely applied to thiophene (B33073) and benzothiophene (B83047) derivatives to guide the design and optimization of compounds with desired biological activities, such as antimycobacterial or antifungal properties. rjptonline.orgresearchgate.net Such studies help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. cu.edu.eg
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand binding.
In a study of potential anti-ischemic stroke agents, molecular docking was performed on 3-alkyl-substituted benzo[c]thiophen-1(3H)-ones. acs.org The most active compound, 3-Pentylthis compound, was docked into the active site of a relevant target to elucidate its binding mode. acs.org Similarly, docking studies on benzo[b]thiophene derivatives targeting the 5-HT1A serotonin (B10506) receptor have shed light on important electrostatic interactions that could explain the observed binding affinities. nih.gov These studies help identify key amino acid residues involved in the binding, providing a structural hypothesis for the ligand's activity.
| Compound Series | Biological Target | Computational Finding | Reference |
|---|---|---|---|
| 3-Alkyl/arylalkyl-substituted benzo[c]thiophen-1(3H)-ones | Not specified | Docking studies were performed to support the development of novel antithrombotic agents. | acs.org |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives | 5-HT1A Serotonin Receptor | Docking revealed electrostatic interactions explaining the binding affinity of the most promising analogue. | nih.govmdpi.com |
Applications in Medicinal Chemistry and Biological Sciences
Exploration of Therapeutic Potential
The Benzo[c]thiophen-1(3H)-one moiety is a "privileged structure" in drug discovery, meaning its framework is recurrently found in compounds with diverse pharmacological activities. Researchers have adeptly modified this core to synthesize a multitude of derivatives, which have been investigated for a wide array of therapeutic effects, from anticancer to neurotropic activities.
Anticancer Activity and Histone Deacetylase (HDAC) Inhibition
The benzothiophene (B83047) scaffold, the core of this compound, is integral to the design of new anticancer agents. Derivatives have shown promise by targeting fundamental cellular processes involved in cancer progression.
Detailed Research Findings:
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression, and their inhibitors are a promising class of anticancer drugs. Novel benzothiophene-based hydroxamic acids and tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives have been synthesized and identified as potent HDAC inhibitors. Specific derivatives have demonstrated selective inhibition of HDAC1 and HDAC6 isoforms and have shown significant antiproliferative activity against several human cancer cell lines.
Apoptosis Induction: One novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic genes like BAX, CASP3, and P53.
Inhibition of Metastasis: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized to target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. One such compound significantly inhibited the proliferation, migration, and invasion of breast cancer cells.
Anticonvulsant and Antiseizure Properties
Derivatives based on the benzothiophene structure have been identified as potent agents for controlling seizures, a hallmark of epilepsy.
Detailed Research Findings:
Efficacy in Seizure Models: A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antiseizure properties in preclinical models. One promising compound effectively protected mice in the maximal electroshock (MES) and 6 Hz seizure models, which are used to identify agents effective against generalized tonic-clonic and complex partial seizures, respectively.
Structural Similarities to Known Anticonvulsants: The design of these molecules often shares structural features with known anticonvulsant drugs, such as certain N-arylpiperazine derivatives, suggesting a common pharmacophore for antiseizure activity.
Antimicrobial and Antifungal Activity
The versatility of the benzothiophene scaffold extends to combating microbial and fungal infections, with various derivatives showing potent activity against a range of pathogens.
Detailed Research Findings:
Antibacterial Action: Newly synthesized benzothiophene derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) derivatives displayed potent activity against P. aeruginosa and good inhibitory action against S. aureus and E. coli.
Antifungal Efficacy: Di(hetero)arylamine derivatives of the benzo[b]thiophene system have been evaluated for their antifungal activity against clinically relevant species like Candida and Aspergillus. Some compounds exhibited a broad spectrum of activity, including against fluconazole-resistant fungi, with particularly low minimum inhibitory concentrations (MICs) for dermatophytes.
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Anti-Ischemic Stroke Agent Development
Derivatives of this compound have shown considerable promise in the development of novel treatments for ischemic stroke. A notable example is 3-pentylthis compound, which has been identified as a more potent analog of 3-n-butylphthalide (NBP), a known anti-ischemic stroke drug. Both the racemic mixture and the individual enantiomers of 3-pentylthis compound have been shown to effectively inhibit platelet aggregation induced by ADP or arachidonic acid in vitro. Furthermore, in animal models of ischemia/reperfusion, these compounds have demonstrated the ability to attenuate brain cortex injury, reduce infarct size, and decrease brain water content, all of which are critical factors in the pathology of stroke. The neuroprotective effects are also evidenced by improvements in neurobehavioral deficits. While both enantiomers are potent, some studies suggest that the (R)-enantiomer may offer slightly better protection against brain cortex damage.
Table 1: Comparative Anti-Ischemic Stroke Activities
| Compound | Platelet Aggregation Inhibition | Reduction of Infarct Size | Attenuation of Brain Cortex Injury | Improvement of Neurobehavioral Deficit |
|---|---|---|---|---|
| Racemic 3-pentylthis compound | Effective | Significant | Effective | Yes |
| (S)-3-pentylthis compound | Effective | Significant | Effective | Yes |
| (R)-3-pentylthis compound | Effective | Significant | Potentially Superior | Yes |
Mechanistic Studies of Biological Activity
Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with enzymes and receptors, their potential to interact with DNA, and their antioxidant properties.
Enzyme Inhibition and Receptor Binding Analysis
While direct studies on the enzyme inhibition and receptor binding of the parent this compound are limited in the available literature, research on the broader class of benzothiophene derivatives provides valuable insights. For instance, various benzothiophene analogs have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, which are important targets in neurodegenerative diseases. The structural similarities suggest that the this compound core could be a viable scaffold for designing novel enzyme inhibitors. The lactone ring in this compound offers a distinct chemical feature that could be exploited for specific interactions within an enzyme's active site or a receptor's binding pocket. Further research is warranted to explore the specific enzyme and receptor binding profiles of this compound derivatives.
DNA Binding and Cleaving Capacities
Direct experimental evidence for the DNA binding and cleaving capacities of this compound is not extensively documented in the currently available scientific literature. However, studies on structurally related compounds offer some perspective. For example, 3H-1,2-benzodithiol-3-one 1,1-dioxide, a compound with a related heterocyclic core, has been shown to induce thiol-dependent DNA cleavage. nih.gov This activity is mediated by the generation of reactive hydrodisulfides. nih.gov It is important to note the structural differences between this compound and this compound, particularly the presence of a dithiolactone and a sulfone group, which are critical for its DNA cleaving mechanism. Future research could investigate whether derivatives of this compound can be functionalized to exhibit similar DNA-interacting properties.
Antioxidant Activity Studies
The antioxidant properties of this compound derivatives contribute significantly to their therapeutic potential, particularly in the context of ischemia-reperfusion injury, where oxidative stress is a major pathological factor. Studies on 3-pentylthis compound and its enantiomers have shown that these compounds can effectively normalize the levels of key oxidative stress markers. Specifically, they have been observed to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restore the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) in both in vitro and in vivo models of oxidative stress. The antioxidant activity of these compounds is reported to be more potent than that of the well-known free radical scavenger, edaravone.
Table 2: Antioxidant Effects of 3-Pentylthis compound
| Biomarker | Effect of 3-Pentylthis compound | Implication |
|---|---|---|
| Malondialdehyde (MDA) | Decreased levels | Reduction in lipid peroxidation |
| Glutathione (GSH) | Increased levels | Enhancement of endogenous antioxidant defense |
| Superoxide Dismutase (SOD) | Increased levels | Improved scavenging of superoxide radicals |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of the this compound scaffold. For the anti-ischemic stroke activity, the nature of the alkyl substituent at the 3-position of the lactone ring has been shown to be a critical determinant of potency. The superiority of a pentyl group over a butyl group, as seen in the comparison between 3-pentylthis compound and 3-n-butylphthalide, highlights the importance of this lipophilic side chain for biological activity.
Furthermore, the stereochemistry at the chiral center (C3) can influence the therapeutic profile. Although both enantiomers of 3-pentylthis compound exhibit strong antiplatelet and antioxidant activities, subtle differences in their neuroprotective effects suggest that the spatial arrangement of the pentyl group may affect its interaction with biological targets. These findings underscore the importance of systematic modifications to the this compound core to delineate the structural requirements for optimal activity and to guide the design of next-generation derivatives with enhanced efficacy.
This compound as a Lead Compound for Drug Discovery
The diverse biological activities exhibited by its derivatives firmly establish this compound as a valuable lead compound in drug discovery. Its relatively simple and synthetically accessible structure provides a solid foundation for the development of new chemical entities. The demonstrated efficacy in preclinical models of ischemic stroke, coupled with its antioxidant properties, highlights its potential for addressing complex multifactorial diseases.
The chemical tractability of the this compound scaffold allows for the introduction of various substituents on both the aromatic ring and the lactone moiety. This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to improve their drug-like characteristics, such as solubility, metabolic stability, and target specificity. The existing body of research provides a strong rationale for the continued exploration of this compound as a privileged scaffold for the discovery of novel therapeutics for a range of pathological conditions.
Applications in Materials Science and Advanced Technologies
Organic Photovoltaic (OPV) Devices and Solar Cells
The pursuit of efficient, cost-effective, and flexible solar energy conversion has driven significant research into organic photovoltaic (OPV) devices. In this field, derivatives of Benzo[c]thiophen-1(3H)-one, particularly benzodithiophenedione (BDD), have emerged as crucial components in the design of high-performance photoactive materials.
Benzodithiophenedione (BDD), an annelated thiophene (B33073) derivative, has been identified as a promising electron-accepting unit for the construction of donor-acceptor (D-A) conjugated polymers used in OPVs. researchgate.net The planar molecular structure, low-lying highest occupied molecular orbital (HOMO) energy level, and good self-assembly properties of BDD contribute to distinguished photovoltaic performance. researchgate.net Significant progress in OPV technology has been enabled by the design of such highly efficient conjugated polymers, with BDD-based materials playing a key role in pushing power conversion efficiencies (PCE) forward. nih.govsci-hub.se
The strategy of creating D-A copolymers allows for the fine-tuning of material properties like bandgap, charge transport, and solubility, which are critical for OPV device function. rsc.org Research has demonstrated that OPV devices utilizing BDD-based polymers can achieve impressive PCEs, breaking the 10% efficiency barrier in single-junction devices and showing potential for commercial viability. nih.govsci-hub.se For instance, an asymmetric BDT-based homopolymer, when paired with a non-fullerene acceptor (BTP-eC9), yielded a device with a remarkable PCE of 11.5%. mdpi.com
Detailed performance metrics of a notable asymmetric benzodithiophene-based polymer are presented below.
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 11.5% | mdpi.com |
| Fill Factor (FF) | 65.87% | mdpi.com |
| Short-Circuit Current (JSC) | 22.04 mA·cm−2 | mdpi.com |
Beyond solar cells, conjugated polymers derived from thiophene-based structures are fundamental to the broader field of organic optoelectronics. Five-membered aromatic rings containing sulfur, known as chalcogenophenes, are ubiquitous building blocks for π-conjugated polymers. nih.gov Polythiophenes, in particular, serve as a model system for understanding the relationship between molecular structure and electronic performance. nih.gov
The incorporation of electron-deficient units, such as those derived from this compound, into a polymer backbone creates donor-acceptor systems that can influence the material's optical and electronic properties. rsc.org This approach allows for the tuning of absorption spectra and redox potentials, which is critical for various optoelectronic applications. rsc.org The inherent electric and optical properties of the isothianaphthene (benzo[c]thiophene) core make it an attractive monomer for creating low-bandgap polymers suitable for these technologies. researchgate.net
Lithium-Ion Batteries (LIBs) as Cathode Materials
The demand for better energy storage solutions has spurred research into organic electrode materials for lithium-ion batteries (LIBs), which offer advantages such as environmental friendliness, high theoretical capacity, and structural designability. rsc.org Derivatives of this compound have been explored as promising candidates for high-capacity cathode materials.
A key strategy to improve the performance of organic cathodes is thionation, which involves replacing oxygen atoms with sulfur. rsc.org This modification was applied to this compound (DPTO) to create its thionated analogue, benzo[c]thiophen-1(3H)-thione (DPTTO). rsc.org This novel thiocarbonyl material demonstrates superior battery performance compared to its oxygen-containing counterpart. rsc.org
The DPTTO-based cathode exhibits a high initial specific capacity and maintains good capacity over extended cycling, addressing common issues of low conductivity and high solubility that limit many organic materials. rsc.org This performance inspires further exploration of sulfur-rich organic materials for future LIBs. rsc.org
The table below compares the electrochemical performance of the original and thionated compounds.
| Compound | Initial Specific Capacity | Long-Term Performance | Reference |
| Benzo[c]thiophen-1(3H)-thione (DPTTO) | 162 mAh g−1 | 80 mAh g−1 at 1 A g−1 after 500 cycles | rsc.org |
| This compound (DPTO) | Lower than DPTTO | Lower than DPTTO | rsc.org |
Understanding the mechanism by which lithium ions are stored is crucial for optimizing electrode materials. For the thionated derivative DPTTO, the lithiation process has been investigated using a combination of in situ Raman spectroscopy, ex situ X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations. rsc.org These studies reveal that the electrochemical reaction, or lithiation process, occurs between the thiocarbonyl group (C=S) and the thiophene sulfide (B99878). rsc.org In similar D-A type polymers used as anode materials, XPS analysis has confirmed that lithium storage reactions occur reversibly at C=O and C=N groups, indicating that the carbonyl group in the original this compound structure is also electrochemically active. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The versatility of this compound and its analogues extends to other key organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The attractive electric and optical properties of the benzo[c]thiophene (B1209120) core make it a valuable component in materials designed for these applications. researchgate.net
In the context of OLEDs, benzo[c]thiophene analogs are considered promising candidates for use as hole-transporting materials. researchgate.net This is due to their suitable HOMO energy levels, which typically range from 4.6 to 5.1 eV. researchgate.net Furthermore, the introduction of a thiophene 1,1-dioxide unit, a derivative structure, into π-conjugated molecules can enhance photoluminescence efficiency, a critical factor for OLED emitters. nih.gov Synthesized benzo[c]thiophene analogs tethered with other heterocycles have shown potential for OLED applications. researchgate.net
For OFETs, which are the fundamental building blocks of organic circuits, thiophene-based materials are among the most successful semiconductors. rsc.org The charge transporting properties of macrocycles and polymers containing thiophene units are often evaluated by fabricating thin-film OFETs. rsc.org The ability to create well-defined polymers through various polymerization techniques allows for the systematic tuning of self-assembly, solid-state organization, and electronic properties, which directly influences device performance. nih.gov
Development of Novel π-Conjugated Building Blocks
The rigid, planar structure and electron-rich nature of the thiophene moiety make this compound an attractive precursor for the synthesis of novel π-conjugated building blocks. These blocks are the fundamental components of organic polymers and small molecules used in a variety of electronic applications. The properties of π-conjugated polymers can be finely tuned by modifying the structure of the monomer units.
The this compound scaffold can be chemically modified at several positions. The presence of the carbonyl group and the adjacent active methylene (B1212753) group in the lactam ring provides synthetic handles for derivatization. These modifications allow for the introduction of various functional groups, which can alter the electronic properties (such as the HOMO/LUMO energy levels) and solubility of the resulting monomers and polymers. For instance, electron-donating or electron-withdrawing groups can be attached to the benzo[c]thiophene skeleton to control the band gap of the final conjugated material.
Research has demonstrated the synthesis of various thiophene-based π-conjugated systems. These systems often utilize palladium-catalyzed cross-coupling reactions to link aromatic monomers into a polymer chain. Thiophene-based polymers are noted for their exceptional optical and conductive properties, which are crucial for their use in electronic and optoelectronic devices. By incorporating the this compound core, new polymers with unique properties can be developed. For example, derivatives of 4,4′-bibenzo[c]thiophene have been synthesized, and studies show that introducing different aryl substituents onto the thiophene rings allows for the precise adjustment of their optical and electrochemical properties. Increasing the number of electron-donating and electron-withdrawing groups can effectively decrease the HOMO–LUMO band gap, which is a critical parameter for many organic electronic devices.
Below is a table summarizing the effects of substituents on the properties of benzo[c]thiophene-based molecules, illustrating their potential as tunable building blocks.
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Overall Effect on Band Gap |
| Electron-Donating | Raises Energy Level | Minor Effect | Decrease |
| Electron-Withdrawing | Minor Effect | Lowers Energy Level | Decrease |
This interactive table is based on general principles of molecular orbital theory applied to conjugated systems.
Materials for Optical Devices and Processing Systems (e.g., Photorefractive Polymers)
Materials for optical devices require specific properties, such as the ability to change their refractive index in response to light. The photorefractive effect is one such property, where a material's refractive index is altered due to the light-induced redistribution of electrical charges. This effect is the foundation for applications in holographic data storage and optical information processing. rsc.org
A photorefractive material typically requires components that provide photo-charge generation, charge transport, charge trapping, and an electro-optic response. In polymeric systems, these functions are often achieved by combining a photoconducting polymer with a nonlinear optical chromophore. rsc.org Thiophene-based molecules are among the chromophores investigated for these applications. The photorefractive properties of guest-host systems have been shown to be linearly proportional to the orientational birefringence, a measure of how the refractive index changes with the orientation of the chromophore. rsc.org
The this compound structure possesses features that make it a candidate for designing chromophores for photorefractive materials. Its fused aromatic system contributes to a high polarizability, which is essential for a strong electro-optic response. By functionalizing the core structure with strong electron-donor and electron-acceptor groups, a chromophore with a large dipole moment can be created. This is a key requirement for achieving a significant change in the refractive index when an electric field is applied. Research has shown that thiophene can act as an effective conjugation bridge between donor and acceptor groups in such chromophores. rsc.org
While specific studies detailing the use of this compound itself in photorefractive polymers are not prominent, the broader class of thiophene-based polymers and chromophores has been successfully employed. The development of materials based on the this compound skeleton represents a promising direction for creating new materials for optical devices. The versatility of its chemistry allows for the synthesis of tailored molecules that could optimize the multiple functionalities required for an efficient photorefractive response.
The table below outlines the key components of a photorefractive polymer and the potential role of a this compound derivative.
| Component | Function | Potential Role of this compound Derivative |
| Photosensitizer | Absorbs light to generate charge carriers | Can be functionalized to enhance absorption at specific wavelengths |
| Photoconducting Polymer | Transports the generated charges | The polymer backbone could be constructed from benzo[c]thiophene-based monomers |
| Nonlinear Optical Chromophore | Provides the electro-optic effect (change in refractive index) | A functionalized this compound can act as the core of the chromophore |
| Plasticizer | Lowers the glass transition temperature to allow chromophore reorientation | Not a direct role, but compatibility with the polymer matrix is important |
Future Perspectives and Emerging Research Directions
Development of Novel Benzo[c]thiophen-1(3H)-one Derivatives with Enhanced Activities
The core structure of this compound offers significant opportunities for chemical modification to enhance its inherent properties or introduce new functionalities. A key area of research is the synthesis of derivatives with superior biological and electrochemical activities.
One notable example is the development of Benzo[c]thiophen-1(3H)-thione (DPTTO), a thionated analogue of this compound. rsc.org This derivative was synthesized by replacing the oxygen atom of the carbonyl group with a sulfur atom. rsc.org In the context of energy storage, DPTTO has demonstrated significantly improved performance as an organic cathode material in lithium-ion batteries (LIBs) compared to its parent compound. rsc.org It exhibits a higher initial specific capacity and better long-term cycling stability. rsc.org The success of this modification highlights a promising strategy for designing new this compound derivatives for energy applications.
While much of the broader research has focused on the related benzo[b]thiophene scaffold, the findings provide a strong impetus for parallel investigations into this compound derivatives. For instance, various benzo[b]thiophene derivatives have been synthesized and shown to possess a wide range of pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. malayajournal.orgias.ac.innih.gov Structure-activity relationship (SAR) studies on these related compounds, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, have provided insights into the structural requirements for specific biological targets. rsc.org This knowledge can be leveraged to design and synthesize novel this compound derivatives with potentially enhanced therapeutic efficacy.
Table 1: Comparison of this compound and a Novel Derivative
| Compound | Structural Modification | Enhanced Activity | Application |
| Benzo[c]thiophen-1(3H)-thione (DPTTO) | Carbonyl oxygen replaced by sulfur | Higher specific capacity and cycling stability | Organic cathode for Lithium-ion batteries |
Exploration of New Synthetic Methodologies with Improved Efficiency and Sustainability
The advancement of synthetic organic chemistry is crucial for the widespread application of this compound and its derivatives. Future research will likely focus on developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly.
Microwave-assisted organic synthesis is one such promising avenue. For example, a microwave-assisted thionation-heterocyclization process has been reported for the synthesis of Benzo[c]thiophene-1(3H)-thione. acs.orgresearchgate.net This method offers advantages such as reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. The development of similar microwave-assisted protocols for the synthesis of this compound itself and its various derivatives is an active area of interest.
Furthermore, the principles of green chemistry are increasingly being incorporated into synthetic design. This includes the use of less hazardous reagents and solvents, atom economy, and the development of one-pot or domino reactions to minimize waste and purification steps. malayajournal.org The synthesis of functionalized benzo[b]thiophenes through one-pot multicomponent reactions exemplifies this trend and can serve as a model for developing sustainable synthetic strategies for the this compound core. nih.gov
Table 2: Emerging Synthetic Methodologies
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Increased efficiency and throughput |
| One-Pot Multicomponent Reactions | Multiple bond formations in a single step, reduced waste | Improved atom economy and sustainability |
| Catalytic Methods (e.g., Palladium-catalyzed) | High selectivity and efficiency | Access to a wider range of functionalized derivatives |
Advanced Computational Studies for Rational Design and Mechanism Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the elucidation of reaction mechanisms. For this compound and its derivatives, advanced computational studies are expected to play a pivotal role in accelerating discovery.
Density Functional Theory (DFT) calculations have already been employed to investigate the lithiation process of thionated this compound, providing valuable insights into its electrochemical behavior. rsc.org Such computational models can be used to predict the electronic properties, reactivity, and potential performance of novel derivatives before their synthesis, thereby guiding experimental efforts.
Molecular docking and other computational techniques are also crucial for the rational design of biologically active compounds. nih.govnih.gov By simulating the interaction of potential this compound derivatives with the active sites of biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach has been successfully used in the design of inhibitors for various enzymes based on related heterocyclic scaffolds. nih.gov Furthermore, computational NMR studies can aid in the structural elucidation of complex derivatives. researchgate.net
Integrated Applications in Multifunctional Materials and Hybrid Systems
The unique properties of the Benzo[c]thiophene (B1209120) core make it an attractive building block for the development of multifunctional materials and hybrid systems. researchgate.net The inherent aromaticity and the presence of the sulfur atom can be exploited to create materials with interesting electronic, optical, and electrochemical properties.
As previously mentioned, thionated this compound has shown promise as a high-capacity organic cathode for lithium-ion batteries. rsc.org This application is a prime example of its integration into functional materials for energy storage. Further research in this area could involve the incorporation of the this compound moiety into polymer backbones or the creation of hybrid materials with other conductive components to further enhance battery performance.
The development of Benzo[c]thiophene-containing chromophores for non-linear optical (NLO) materials is another exciting research direction. core.ac.uk By attaching electron-donating and electron-accepting groups to the Benzo[c]thiophene core, it is possible to create molecules with large second-order NLO responses, which are essential for applications in telecommunications and optical data processing. The integration of such chromophores into hybrid systems, for instance, by coordination to metal centers, can further modulate their NLO properties. core.ac.uk Additionally, the incorporation of the benzo[c]thiophene unit into quinoidal oligothiophenes has been explored for stabilizing the quinoidal electronic structure in materials for organic field-effect transistors (OFETs). rsc.org
Q & A
How can researchers optimize the synthesis of Benzo[c]thiophen-1(3H)-one derivatives for improved yield and purity?
Methodological Answer:
Synthetic optimization often involves reagent selection and reaction condition tuning. For example, thiamine hydrochloride has been used as a catalyst in benzoin condensation to synthesize structurally related compounds, achieving high yields under mild conditions . Alternatively, rhodium-catalyzed hydroboration or deoxygenative hydroboration can introduce boron-containing functional groups, enabling regioselective modifications critical for battery applications . Key parameters to optimize include solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is recommended for high-purity products.
What advanced spectroscopic techniques are recommended for confirming the structure of this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are standard for confirming substituent positions and electronic environments. For example, carbonyl resonances in C NMR typically appear at ~200 ppm for the thiophenone moiety.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas. NIST databases provide reference spectra for cross-verification .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1680–1720 cm) and C-S (~600–700 cm) bonds are diagnostic .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for enantioselective derivatives synthesized via rhodium catalysis .
What methodologies are used to evaluate this compound derivatives as organic cathodes in lithium-ion batteries?
Methodological Answer:
Thionated derivatives (e.g., thionated this compound) are tested via:
- Cyclic Voltammetry (CV): To assess redox activity and stability. A study reported a specific capacity of 350 mAh/g at 0.1C, attributed to sulfur-rich frameworks enhancing electron transfer .
- Galvanostatic Charge-Discharge (GCD): Evaluates capacity retention over cycles. Electrodes are typically prepared by mixing active material, carbon black, and PVDF binder (80:10:10 wt%) .
- In-situ Raman Spectroscopy: Monitors structural changes during lithiation/delithiation.
How is the neuroprotective efficacy of this compound derivatives assessed in ischemic stroke models?
Methodological Answer:
- Middle Cerebral Artery Occlusion (MCAO): A reversible MCAO rat model is used to simulate ischemic stroke. Infarct volume is quantified via TTC staining, with derivatives like 3-pentylthis compound reducing infarction by 38% at 50 mg/kg .
- Behavioral Tests: Neurological deficit scores (e.g., limb symmetry, grip strength) are measured post-administration.
- Biomarker Analysis: ELISA assays for GFAP (astrocyte activation) and TNF-α (inflammation) validate mechanistic pathways .
What computational and experimental approaches elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates transition-state energies for reactions like hydroboration, explaining regioselectivity in rhodium-catalyzed syntheses .
- Kinetic Isotope Effects (KIE): Differentiates between concerted and stepwise mechanisms in substitution reactions.
- In-situ NMR Monitoring: Tracks intermediate formation (e.g., silyl enol ethers) during enantioselective hydroboration .
How can researchers resolve discrepancies in synthetic yields of this compound derivatives reported in literature?
Methodological Answer:
- Reproducibility Checks: Validate reported protocols using identical reagents (e.g., anhydrous solvents, catalyst purity).
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent, catalyst loading) identifies critical factors. For example, yields for rhodium-catalyzed reactions vary with ligand choice (e.g., BINAP vs. phosphine ligands) .
- Side-Reaction Analysis: LC-MS or GC-MS detects byproducts (e.g., over-oxidized or dimerized species), guiding optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
